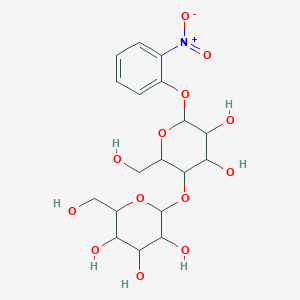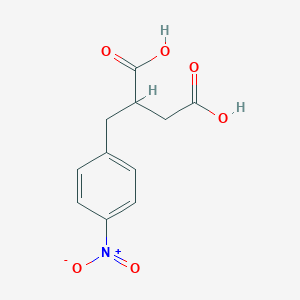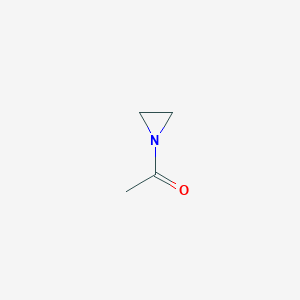
2,5-Dioxopyrrolidin-1-yl 4-Formylbenzoat
Übersicht
Beschreibung
Succinimidyl 4-formylbenzoate is a heterobifunctional building block. It has been used in the conjugation of oligonucleotides to antibodies for protein detection, as well as in the synthesis of fluorescent BODIPY-etoposide.
Wissenschaftliche Forschungsanwendungen
Antiepileptische Forschung
“2,5-Dioxopyrrolidin-1-yl 4-Formylbenzoat” wurde bei der Entwicklung neuer Antiepileptika verwendet . Forscher haben eine Reihe von hybriden Pyrrolidin-2,5-dion-Derivaten mit starken antiepileptischen Eigenschaften synthetisiert. Diese Verbindungen zeigten Breitbandaktivität in Tiermodellen für Krampfanfälle, einschließlich des Tests mit maximaler Elektroschock (MES) und des Psychomotor-6-Hz-(32-mA)-Krampfanfallmodells bei Mäusen .
Schmerzlinderung
Dieselbe Verbindung wurde auch in der Forschung zur Schmerzlinderung verwendet . Eine der synthetisierten Verbindungen war im Formalintest für tonischen Schmerz, im Capsaicin-induzierten Schmerzmodell und im Oxaliplatin (OXPT)-induzierten neuropathischen Schmerzmodell bei Mäusen wirksam .
Antikörper-Wirkstoff-Konjugation
“this compound” ist ein Linker mit Aldehydfunktionalität für die Antikörper-Wirkstoff-Konjugation (ADC) . ADCs sind zielgerichtete Therapien, die einen Antikörper mit einem zytotoxischen Medikament kombinieren. Der Antikörperteil erkennt und bindet an bestimmte Zellen, während der Linker den Antikörper mit dem Wirkstoffmolekül verbindet .
Produktion von monoklonalen Antikörpern
Ein Derivat von “this compound” wurde gefunden, um die Produktion von monoklonalen Antikörpern zu erhöhen . Dies deutet auf mögliche Anwendungen in der Biotechnologie und pharmazeutischen Forschung hin .
Positronen-Emissions-Tomographie (PET)-Bildgebung
“N-Succinimidyl 4-Formylbenzoat” wurde als sekundäres Markierungs- und Bildgebungsmittel für PET-Bildgebungsanwendungen entwickelt . Es wurde bei der Radiosynthese von N-Succinimidyl-4- [18F]Fluorbenzoat ( [18F]SFB) verwendet, einer Verbindung, die in der PET-Bildgebung eingesetzt wird<a aria-label="4: “N-Succinimidyl 4-Formylbenzoat” wurde als sekundäres Markierungs- und Bildgebungsmittel für PET-Bildgebungsanwendungen4" data-citationid="86351d54-8642-5865-3df1-bc4a4c46022a-30" h="ID=SERP,5017.1" href="https://link.springer.com/article/10.1007/s10967-024-0
Wirkmechanismus
Target of Action
2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate is primarily used as a linker in antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the antibodies to which it is conjugated. These antibodies are designed to bind to specific antigens on the surface of cells, particularly cancer cells .
Mode of Action
The compound acts as a linker with aldehyde functionality for ADCs . It connects the antibody to a cytotoxic drug, allowing the drug to be delivered directly to the target cells. Once the ADC binds to its target antigen on the cell surface, it is internalized into the cell where the cytotoxic drug is released, leading to cell death .
Biochemical Pathways
The exact biochemical pathways affected by 2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate depend on the specific cytotoxic drug that is attached to the ADC. The general mechanism involves the disruption of cell division and growth, leading to cell death .
Pharmacokinetics
The pharmacokinetics of 2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate are largely determined by the properties of the ADC to which it is attached. It plays a crucial role in the bioavailability of the cytotoxic drug, as it allows the drug to be specifically targeted to the cells of interest .
Result of Action
The result of the action of 2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate is the targeted delivery of cytotoxic drugs to specific cells. This leads to the death of these cells while minimizing damage to healthy cells . This targeted approach can improve the efficacy of the treatment and reduce side effects compared to traditional chemotherapy .
Action Environment
The action of 2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate is influenced by various environmental factors. For instance, the stability and efficacy of the ADC can be affected by the pH and temperature of the environment . Additionally, the presence of the target antigen on the cell surface is crucial for the ADC to bind and be internalized into the cell .
Biochemische Analyse
Biochemical Properties
2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate is a linker with aldehyde functionality for antibody-drug-conjugation (ADC) . This means it can interact with various enzymes, proteins, and other biomolecules to facilitate the delivery of drug molecules to target cells . The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the reactions occur .
Cellular Effects
The effects of 2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate on various types of cells and cellular processes are largely related to its role in ADC . By facilitating the delivery of drug molecules, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cells and the particular drug molecules being delivered .
Molecular Mechanism
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate at the molecular level involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a linker in ADC, it can bind to antibodies and drug molecules, facilitating their conjugation . This can lead to changes in the activity of enzymes and other proteins, as well as alterations in gene expression.
Temporal Effects in Laboratory Settings
The effects of 2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate over time in laboratory settings are not well-documented in the available literature. As a linker in ADC, its stability, degradation, and long-term effects on cellular function would be critical factors to consider in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate at different dosages in animal models are not well-documented in the available literature. Given its role in ADC, it is likely that its effects would vary with dosage, with potential threshold effects and possible toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate are not well-documented in the available literature. Given its role in ADC, it would likely interact with various enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate within cells and tissues would be critical to its function in ADC . It could potentially interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate and its effects on activity or function are not well-documented in the available literature. Given its role in ADC, it could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c14-7-8-1-3-9(4-2-8)12(17)18-13-10(15)5-6-11(13)16/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYRHFNOWKMCHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399606 | |
| Record name | 4-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60444-78-2 | |
| Record name | 4-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibenz[a,h]acridine](/img/structure/B14076.png)
![Dibenz[a,j]acridine](/img/structure/B14077.png)




![cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14085.png)




![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)


